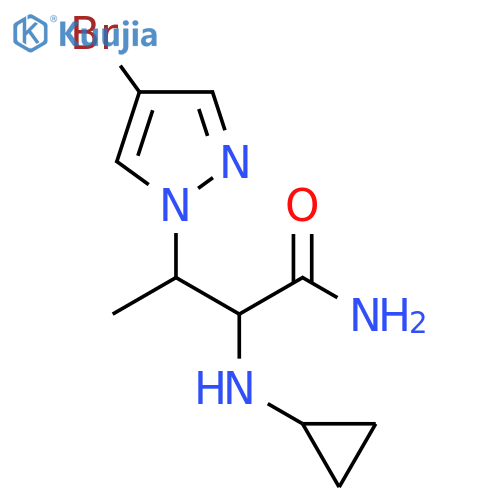Cas no 2004090-85-9 (3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide)

2004090-85-9 structure
商品名:3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide
- 2004090-85-9
- EN300-1140720
-
- インチ: 1S/C10H15BrN4O/c1-6(15-5-7(11)4-13-15)9(10(12)16)14-8-2-3-8/h4-6,8-9,14H,2-3H2,1H3,(H2,12,16)
- InChIKey: RSEQRGRPHOFTRO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NN(C=1)C(C)C(C(N)=O)NC1CC1
計算された属性
- せいみつぶんしりょう: 286.04292g/mol
- どういたいしつりょう: 286.04292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1140720-0.5g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide |
2004090-85-9 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
| Enamine | EN300-1140720-1g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide |
2004090-85-9 | 95% | 1g |
$1057.0 | 2023-10-26 | |
| Enamine | EN300-1140720-1.0g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide |
2004090-85-9 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1140720-5g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide |
2004090-85-9 | 95% | 5g |
$3065.0 | 2023-10-26 | |
| Enamine | EN300-1140720-2.5g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide |
2004090-85-9 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
| Enamine | EN300-1140720-10g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide |
2004090-85-9 | 95% | 10g |
$4545.0 | 2023-10-26 | |
| Enamine | EN300-1140720-0.1g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide |
2004090-85-9 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
| Enamine | EN300-1140720-0.05g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide |
2004090-85-9 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
| Enamine | EN300-1140720-0.25g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide |
2004090-85-9 | 95% | 0.25g |
$972.0 | 2023-10-26 |
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide 関連文献
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
2004090-85-9 (3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide) 関連製品
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量